1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It’s known that similar compounds with a 1,2,4-triazole ring can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring have been reported to be involved in the azide-acetylene cycloaddition .
Pharmacokinetics
It’s known that the presence of a 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Similar compounds with a 1,2,4-triazole ring have been reported to exhibit potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s known that similar compounds with a 1,2,4-triazole ring are soluble in dmso and dmf , suggesting that the solvent environment could influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines
Cellular Effects
Related compounds have been shown to exhibit cytotoxic effects against certain cancer cell lines, including MCF-7 and HCT-116 . These compounds have been observed to inhibit the proliferation of these cancer cells by inducing apoptosis .
Molecular Mechanism
The exact molecular mechanism of action of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is not well-established. Similar compounds have been shown to bind to the colchicine binding site of tubulin , suggesting a potential mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route includes the following steps:
- Preparation of the azide precursor: This involves the conversion of a suitable aromatic amine to its corresponding azide using sodium nitrite and sodium azide.
- Alkyne coupling: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Final amination: The resulting triazole derivative is then subjected to amination to introduce the ethan-1-amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Chemical Biology: It serves as a building block for the synthesis of bioconjugates and molecular probes used in biological studies.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as conductive polymers and coordination complexes.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and has been studied for its anticancer properties.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds have shown potential in various biological applications, including as anticancer agents.
Uniqueness: 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[4-(triazol-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-6-12-13-14/h2-8H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVBNQRFYJHWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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